molecular formula C18H27N3O2S B5656649 1-methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one

1-methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one

Cat. No. B5656649
M. Wt: 349.5 g/mol
InChI Key: DNUFPOQUSZSYIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related triazaspiro compounds involves bromination, cyanoethylation, alkylation, and reduction steps to obtain derivatives with specific substituents, showcasing the compound's synthetic versatility (R. A. Kuroyan, V. V. Sarkisyan, & S. Vartanyan, 1986). The synthesis process includes critical steps like the in-situ protection of acids, coupling with spirocyclic cores, and efficient one-pot deprotection strategies to achieve high yields (Huiping Zhang et al., 2010).

Molecular Structure Analysis

Studies on similar structures have elucidated molecular configurations through X-ray structural analysis, revealing the presence of inter- and intramolecular hydrogen bonds, which are crucial for understanding the compound's molecular geometry and stability (A. Flores et al., 2018).

Chemical Reactions and Properties

The compound's reactivity has been explored through reactions with hydroxylamine and hydrazine, leading to the formation of oximes and hydrazides, which further undergo rearrangements to yield complex structures (H. Otto & Jochen Triepel, 1978). These reactions highlight the compound's functional group transformations and their implications for chemical synthesis.

Physical Properties Analysis

The physical properties, such as melting points and solubility, can be inferred from related compounds synthesized under various conditions. The characterization techniques include melting point determination, elemental analysis, and spectroscopy, providing insights into the compound's stability and behavior under different environmental conditions (Lin Yuan et al., 2017).

Chemical Properties Analysis

The chemical properties of triazaspiro compounds and derivatives have been studied extensively, including their reactivity towards different chemical reagents, the formation of complexes with metals, and their potential as ligands in coordination chemistry. The elucidation of these properties is crucial for applications in material science and pharmaceuticals (K. Sancak et al., 2007).

properties

IUPAC Name

1-methyl-4-(4-thiophen-2-ylbutanoyl)-1,4,10-triazaspiro[5.6]dodecan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-20-11-12-21(14-18(20)8-7-16(22)19-10-9-18)17(23)6-2-4-15-5-3-13-24-15/h3,5,13H,2,4,6-12,14H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUFPOQUSZSYIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC12CCC(=O)NCC2)C(=O)CCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-[4-(2-thienyl)butanoyl]-1,4,9-triazaspiro[5.6]dodecan-10-one

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